molecular formula C16H16N6O3 B13994706 4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid CAS No. 10083-98-4

4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid

Cat. No.: B13994706
CAS No.: 10083-98-4
M. Wt: 340.34 g/mol
InChI Key: ZLTCAKWCTZNZKX-UHFFFAOYSA-N
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Description

Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is a complex organic compound that belongs to the class of pteroic acids This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- typically involves the following steps:

    Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of reactions starting from simple precursors like guanine or pterin. The key steps involve cyclization and oxidation reactions to form the pteridine core.

    Attachment of the Propylamine Chain: The propylamine chain is introduced through nucleophilic substitution reactions, where an appropriate propylamine derivative reacts with the pteridine ring.

    Coupling with Benzoic Acid: The final step involves the coupling of the pteridine-propylamine intermediate with benzoic acid. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group in the pteridine ring to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its role in enzymatic reactions and metabolic pathways. It is also used in the study of folate metabolism.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting folate-dependent enzymes. It is also studied for its potential anti-cancer properties.

    Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- involves its interaction with various molecular targets and pathways:

    Enzymatic Inhibition: The compound can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleotides, leading to anti-proliferative effects.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins. This can lead to changes in cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pteroic Acid: Similar in structure but lacks the benzoic acid moiety.

    Folic Acid: Contains a pteridine ring but has a more complex structure with additional glutamate residues.

    Methotrexate: A folate analog used as a chemotherapy agent, structurally similar but with different functional groups.

Uniqueness

Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is unique due to its specific structure, which combines a benzoic acid moiety with a pteridine ring through a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

10083-98-4

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propylamino]benzoic acid

InChI

InChI=1S/C16H16N6O3/c17-16-21-13-12(14(23)22-16)20-11(8-19-13)2-1-7-18-10-5-3-9(4-6-10)15(24)25/h3-6,8,18H,1-2,7H2,(H,24,25)(H3,17,19,21,22,23)

InChI Key

ZLTCAKWCTZNZKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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